N-(4-Bromophenyl)-2-(sec-butylamino)acetamide
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Overview
Description
N-(4-Bromophenyl)-2-(sec-butylamino)acetamide is an organic compound that belongs to the class of acetamides It features a bromophenyl group attached to an acetamide moiety, with a secondary butylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-(sec-butylamino)acetamide typically involves the following steps:
Starting Materials: 4-Bromoaniline and sec-butylamine.
Acylation Reaction: The 4-bromoaniline undergoes acylation with chloroacetyl chloride to form N-(4-bromophenyl)acetamide.
Amine Substitution: The N-(4-bromophenyl)acetamide is then reacted with sec-butylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-2-(sec-butylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or dehalogenated products.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted phenylacetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-(sec-butylamino)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-(sec-butylamino)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(4-Methylphenyl)-2-(sec-butylamino)acetamide: Features a methyl group in place of the bromine atom.
N-(4-Fluorophenyl)-2-(sec-butylamino)acetamide: Contains a fluorine atom instead of bromine.
Uniqueness
N-(4-Bromophenyl)-2-(sec-butylamino)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially affecting their pharmacokinetic properties.
Biological Activity
N-(4-Bromophenyl)-2-(sec-butylamino)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological significance, and various studies that highlight its antimicrobial and anticancer properties.
Synthesis and Structural Characterization
The synthesis of this compound involves the reaction between 4-bromobenzoyl chloride and sec-butylamine in the presence of a suitable solvent. The molecular structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).
Table 1: Physicochemical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C12H16BrN2O |
Molecular Weight | 284.17 g/mol |
Melting Point | 98-100 °C |
Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Methodology : The antimicrobial activity was assessed using the turbidimetric method, where the growth inhibition of bacteria was measured.
- Results : Compounds derived from this structure demonstrated promising activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Results
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
This compound | Escherichia coli | 12 |
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly against hormone-sensitive breast cancer cell lines such as MCF7. The Sulforhodamine B (SRB) assay was employed to evaluate cell viability post-treatment.
- Findings : The compound exhibited a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
Table 3: Anticancer Activity Results
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in microbial resistance and cancer proliferation. These studies suggest that the compound may bind effectively to active sites, potentially inhibiting target functions.
- Software Used : Schrodinger Suite v11.5 was utilized for docking simulations.
- Binding Affinity : The results indicated favorable binding affinities, supporting the observed biological activities.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in Frontiers in Chemistry highlighted the antimicrobial efficacy of similar compounds derived from thiazole structures, suggesting that modifications like bromination can enhance activity against resistant strains . -
Anticancer Investigation :
Research conducted on derivatives of this compound showed significant cytotoxic effects on various cancer cell lines, with particular attention to breast cancer models . The study emphasized structure-activity relationships that could guide future drug design.
Properties
Molecular Formula |
C12H17BrN2O |
---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(butan-2-ylamino)acetamide |
InChI |
InChI=1S/C12H17BrN2O/c1-3-9(2)14-8-12(16)15-11-6-4-10(13)5-7-11/h4-7,9,14H,3,8H2,1-2H3,(H,15,16) |
InChI Key |
XLUANCFZTFNPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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